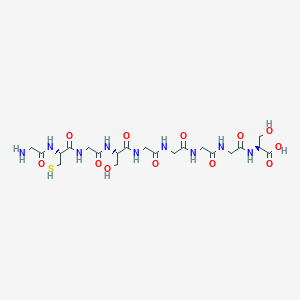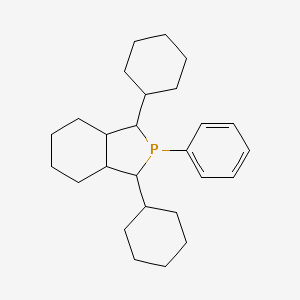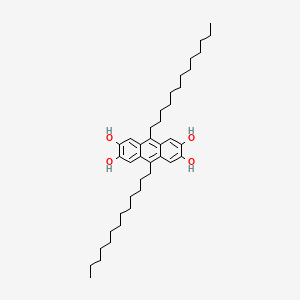
9,10-Ditridecylanthracene-2,3,6,7-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Ditridecylanthracene-2,3,6,7-tetrol is an organic compound with the chemical formula C40H62O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features long alkyl chains at the 9 and 10 positions, as well as hydroxyl groups at the 2, 3, 6, and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Ditridecylanthracene-2,3,6,7-tetrol typically involves the alkylation of anthracene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of anthracene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tridecyl groups at the 9 and 10 positions. Subsequent hydroxylation at the 2, 3, 6, and 7 positions can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Ditridecylanthracene-2,3,6,7-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Ditridecylanthracene-2,3,6,7-tetrol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 9,10-Ditridecylanthracene-2,3,6,7-tetrol involves its interaction with molecular targets through its hydroxyl and alkyl groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, making the compound useful in biological and medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dimethylanthracene-2,3,6,7-tetraol
- 9,10-Diethyl-2,3,6,7-tetramethoxyanthracene
- 9,10-Diphenylanthracene
Uniqueness
9,10-Ditridecylanthracene-2,3,6,7-tetrol is unique due to its long alkyl chains, which impart distinct solubility and hydrophobic properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific solubility characteristics, such as in organic electronics and drug delivery systems .
Propriétés
Numéro CAS |
184353-15-9 |
|---|---|
Formule moléculaire |
C40H62O4 |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
9,10-di(tridecyl)anthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C40H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-37(41)39(43)29-35(33)32(36-30-40(44)38(42)28-34(31)36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,41-44H,3-26H2,1-2H3 |
Clé InChI |
KHTPFKCEVFOCPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)O)O)CCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


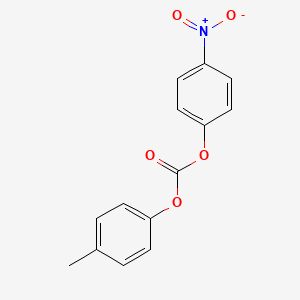
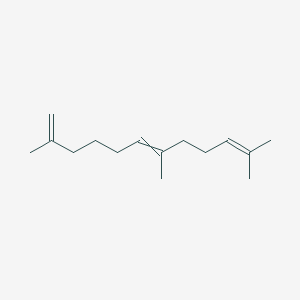

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
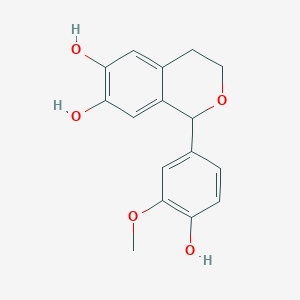
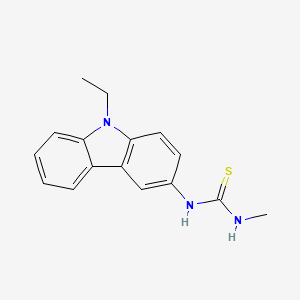
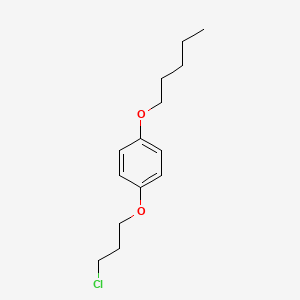
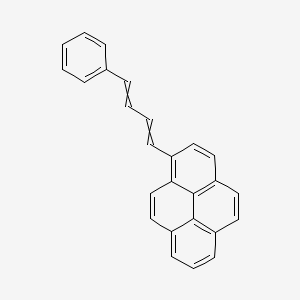
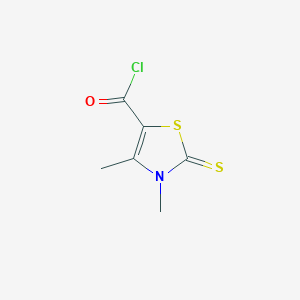
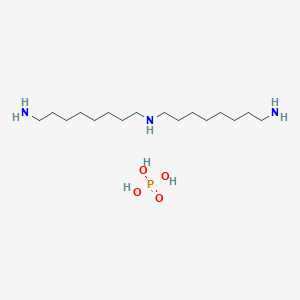
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

